molecular formula C10H11N B072809 1,2-Dimethylindolizine CAS No. 1125-77-5

1,2-Dimethylindolizine

Cat. No. B072809
CAS RN: 1125-77-5
M. Wt: 145.2 g/mol
InChI Key: LXJSTVUBHWUAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethylindolizine is a heterocyclic organic compound with a fused pyrrolidine ring and an indole ring. It has been the subject of scientific research due to its unique structural properties and potential applications.

Mechanism Of Action

The mechanism of action of 1,2-Dimethylindolizine varies depending on its application. In medicine, 1,2-Dimethylindolizine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In materials science, 1,2-Dimethylindolizine exhibits semiconducting properties due to its ability to form pi-conjugated systems, which allows for the transport of electrons. In organic chemistry, 1,2-Dimethylindolizine induces enantioselective reactions by acting as a chiral auxiliary, which allows for the formation of chiral products.

Biochemical And Physiological Effects

1,2-Dimethylindolizine has been shown to have various biochemical and physiological effects. In medicine, 1,2-Dimethylindolizine has been shown to inhibit the growth of cancer cells by inducing apoptosis, which leads to the destruction of cancer cells. In materials science, 1,2-Dimethylindolizine exhibits semiconducting properties, which allows for the transport of electrons. In organic chemistry, 1,2-Dimethylindolizine induces enantioselective reactions by acting as a chiral auxiliary, which allows for the formation of chiral products.

Advantages And Limitations For Lab Experiments

1,2-Dimethylindolizine has advantages and limitations for lab experiments. One advantage is its potential as a building block for organic electronic devices due to its semiconducting properties. Another advantage is its potential as a chiral auxiliary in enantioselective reactions. However, one limitation is its low solubility in common solvents, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 1,2-Dimethylindolizine. One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the study of its potential as a building block for organic electronic devices, as well as its potential as a chiral auxiliary in enantioselective reactions. Additionally, the study of its potential as an anticancer agent could lead to the development of new cancer treatments.

Synthesis Methods

The synthesis of 1,2-Dimethylindolizine can be achieved through various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid to form a cyclic imine, which is then reduced to form 1,2-Dimethylindolizine. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate, which is then cyclized to form 1,2-Dimethylindolizine. The Bischler-Napieralski reaction involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then cyclized to form 1,2-Dimethylindolizine.

Scientific Research Applications

1,2-Dimethylindolizine has been the subject of scientific research due to its potential applications in various fields, including medicine, materials science, and organic chemistry. In medicine, 1,2-Dimethylindolizine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, 1,2-Dimethylindolizine has been studied for its potential as a building block for organic electronic devices, as it has been shown to exhibit semiconducting properties. In organic chemistry, 1,2-Dimethylindolizine has been studied for its potential as a chiral auxiliary, as it has been shown to induce enantioselective reactions.

properties

CAS RN

1125-77-5

Product Name

1,2-Dimethylindolizine

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

IUPAC Name

1,2-dimethylindolizine

InChI

InChI=1S/C10H11N/c1-8-7-11-6-4-3-5-10(11)9(8)2/h3-7H,1-2H3

InChI Key

LXJSTVUBHWUAOY-UHFFFAOYSA-N

SMILES

CC1=CN2C=CC=CC2=C1C

Canonical SMILES

CC1=CN2C=CC=CC2=C1C

synonyms

1,2-Dimethylindolizine

Origin of Product

United States

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